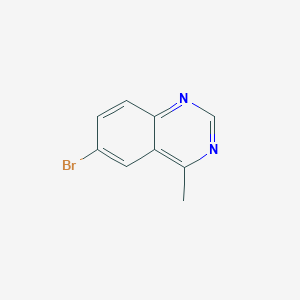

6-Bromo-4-methylquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-8-4-7(10)2-3-9(8)12-5-11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQONPSNFIBNMQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60699616 | |

| Record name | 6-Bromo-4-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60699616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69674-27-7 | |

| Record name | 6-Bromo-4-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60699616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4-methylquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Bromo-4-methylquinazoline from 5-Bromoanthranilic Acid

Abstract

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, including notable anticancer drugs that target critical signaling pathways.[1] This technical guide provides an in-depth, field-proven methodology for the synthesis of 6-bromo-4-methylquinazoline, a valuable building block for drug discovery, starting from the readily available 5-bromoanthranilic acid. We will dissect a robust, three-step synthetic pathway, elucidating the mechanistic underpinnings of each transformation, providing detailed experimental protocols, and offering expert insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this key intermediate.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives are a cornerstone class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of pharmacological activities.[2] The fusion of a benzene ring and a pyrimidine ring creates a unique electronic and structural architecture, enabling these molecules to interact with a wide array of biological targets. Notably, quinazolinone derivatives are prominent as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1] The development of drugs like Gefitinib and Erlotinib has validated the quinazoline core as a critical pharmacophore for ATP-competitive inhibition of the EGFR tyrosine kinase domain, effectively blocking downstream signaling and inhibiting tumor proliferation.[1]

The target molecule of this guide, this compound (CAS: 69674-27-7), serves as a versatile synthetic intermediate.[3] The bromine atom at the C6 position provides a reactive handle for further functionalization via modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of structure-activity relationships (SAR).[4][5] The methyl group at the C4 position can also be critical for modulating potency and selectivity against specific biological targets. This guide details a logical and efficient pathway from 5-bromoanthranilic acid to this high-value compound.

Overall Synthetic Strategy

The transformation of 5-bromoanthranilic acid into this compound is most effectively achieved through a three-step sequence. This strategy involves the initial formation of the quinazoline core as a quinazolin-4-one, followed by functional group manipulations to install the desired methyl group at the C4 position. This approach ensures high regioselectivity and leverages well-established, reliable chemical transformations.

Figure 1: Three-step synthetic workflow.

Part I: Synthesis of 6-Bromoquinazolin-4(3H)-one (Intermediate 1)

The foundational step in this synthesis is the construction of the heterocyclic core via the Niementowski quinazoline synthesis.[6][7] This classic reaction involves the condensation of an anthranilic acid with an amide, typically at elevated temperatures, to form the corresponding quinazolin-4-one.[8]

Reaction Mechanism: The Niementowski Synthesis

The mechanism proceeds through an initial acylation of the primary amine of 5-bromoanthranilic acid by formamide, which serves as the C1 source for the pyrimidine ring. This forms an N-formyl intermediate, which undergoes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid carbon. Subsequent dehydration drives the reaction forward to yield the stable, aromatic 6-bromoquinazolin-4(3H)-one ring system.[1]

Caption: Mechanism of the Niementowski reaction.

Detailed Experimental Protocol

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromoanthranilic acid (1.0 eq) and formamide (10-20 eq).[9][10]

-

Causality: A large excess of formamide is used as both the reagent and the solvent, driving the reaction to completion.

-

-

Reaction: Heat the reaction mixture to 130-150 °C and maintain for 2-4 hours.[8][9] The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: High temperatures are required to overcome the activation energy for both the initial acylation and the final dehydration step.

-

-

Workup: Cool the reaction mixture to room temperature, which typically results in the precipitation of the product. Pour the mixture into cold water or onto crushed ice to fully precipitate the solid.[11]

-

Purification: Collect the crude product by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold ethanol to remove residual formamide and other impurities. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield 6-bromoquinazolin-4(3H)-one as a white to off-white solid.[4][11]

Part II: Synthesis of 6-Bromo-4-chloroquinazoline (Intermediate 2)

With the quinazolinone core constructed, the next step is to activate the C4 position for nucleophilic substitution. This is achieved by converting the C4-hydroxyl group (in the lactam tautomer) into a more reactive leaving group, a chloro group.

Reaction Overview: Deoxy-chlorination

The conversion of the quinazolin-4-one to a 4-chloroquinazoline is a standard transformation accomplished using a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[12][13] POCl₃ is often used, acting as both the reagent and solvent.

Detailed Experimental Protocol

-

Reagent Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and equipped with a reflux condenser, carefully add 6-bromoquinazolin-4(3H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[13]

-

Causality: POCl₃ is a highly reactive and corrosive liquid. The reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.[14]

-

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is no longer visible.[13]

-

Workup: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

-

Causality: This quenching step hydrolyzes the excess POCl₃. The slow addition to ice is critical to control the exothermic reaction and prevent splashing of the corrosive mixture.

-

-

Neutralization & Extraction: Once the quench is complete, neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is approximately 7-8. The product will precipitate as a solid, which can be collected by filtration. Alternatively, the product can be extracted into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the collected solid or the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 6-bromo-4-chloroquinazoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or heptane) or by column chromatography on silica gel.[12]

Part III: Synthesis of this compound (Final Product)

The final step involves the installation of the methyl group at the C4 position. The chloro group on Intermediate 2 is an excellent leaving group, making the C4 position susceptible to nucleophilic attack. Modern palladium-catalyzed cross-coupling reactions provide a highly efficient and versatile method for this C-C bond formation.

Reaction Overview: Palladium-Catalyzed Cross-Coupling

A Suzuki coupling reaction, using a methylboronic acid or its ester equivalent, is an excellent choice for this transformation. This reaction class is known for its functional group tolerance, mild reaction conditions, and high yields. The reaction requires a palladium catalyst, a suitable ligand, and a base.

Detailed Experimental Protocol

-

Reagent Setup: To a reaction vessel, add 6-bromo-4-chloroquinazoline (1.0 eq), methylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as sodium carbonate (Na₂CO₃, 3.0 eq) or potassium carbonate (K₂CO₃, 3.0 eq).[5]

-

Solvent & Degassing: Add a mixture of solvents, typically dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

-

Causality: Oxygen can oxidize the active Pd(0) catalyst, inhibiting the reaction. Degassing is crucial for ensuring catalytic activity.

-

-

Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring by TLC for the consumption of the starting material.

-

Workup & Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to afford pure this compound.

Data Summary and Characterization

| Compound | Structure | Molecular Formula | MW ( g/mol ) | Expected Yield | Physical Appearance |

| 5-Bromoanthranilic Acid | C₇H₆BrNO₂ | 216.03 | - | Off-white solid | |

| 6-Bromoquinazolin-4(3H)-one | C₈H₅BrN₂O | 225.04 | 70-85% | White to off-white solid[4] | |

| 6-Bromo-4-chloroquinazoline | C₈H₄BrClN₂ | 243.49 | 80-90% | Yellowish solid[13] | |

| This compound | C₉H₇BrN₂ | 223.07 | 65-80% | Solid[3] |

Characterization data for the final product, this compound, would include ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected chemical shifts in the ¹H NMR spectrum would feature a singlet for the methyl group, and distinct aromatic protons corresponding to the quinazoline core.

Safety and Hazard Analysis

| Reagent | Key Hazards | Recommended Precautions |

| 5-Bromoanthranilic Acid | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | Wear gloves, safety glasses, and a lab coat. Avoid generating dust. |

| Formamide | May damage fertility or the unborn child. | Obtain special instructions before use. Use in a well-ventilated area. |

| Phosphorus Oxychloride (POCl₃) | Fatal if inhaled, causes severe skin burns and eye damage. Reacts violently with water.[14] | Use only in a chemical fume hood. Wear heavy-duty gloves, face shield, and chemical-resistant apron. Have a suitable quenching agent ready. |

| Palladium Catalysts | May cause skin sensitization. Often pyrophoric on carbon supports. | Handle in an inert atmosphere if pyrophoric. Avoid inhalation of dust. |

| Acetic Anhydride | Flammable liquid. Corrosive to metals and tissue. Reacts violently with water.[15][16] | Keep away from heat and water. Wear appropriate protective gear.[15][16] |

Always consult the latest Safety Data Sheet (SDS) for each chemical before use.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H7BrN2 | CID 53427707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. iris.cnr.it [iris.cnr.it]

- 6. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijprajournal.com [ijprajournal.com]

- 9. generis-publishing.com [generis-publishing.com]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. scispace.com [scispace.com]

- 12. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 13. atlantis-press.com [atlantis-press.com]

- 14. ineos.com [ineos.com]

- 15. ACETIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. carlroth.com [carlroth.com]

A Technical Guide to the Niementowski Synthesis of 6-Bromo-4-Methylquinazoline Derivatives

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. The Niementowski quinazoline synthesis, a classical yet robust method, offers a direct route to this important heterocycle through the condensation of anthranilic acids with amides. This guide provides an in-depth technical overview of the application of the Niementowski synthesis for the preparation of 6-bromo-4-methylquinazoline derivatives. We will explore the underlying reaction mechanism, detail a comprehensive experimental protocol, discuss critical process parameters, and present troubleshooting insights to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Quinazoline Scaffold

Quinazolines and their derivatives are a class of heterocyclic compounds that exhibit a remarkable spectrum of biological activities. Their presence in numerous FDA-approved drugs, such as gefitinib (an EGFR inhibitor for cancer therapy) and prazosin (an alpha-blocker for hypertension), underscores their therapeutic relevance. The specific substitution pattern on the quinazoline ring is critical for modulating pharmacological activity, making the development of efficient and versatile synthetic methodologies a key objective in drug discovery.

The Niementowski synthesis, first reported in 1895, remains a cornerstone reaction for accessing the quinazoline framework. It involves the thermal condensation of an anthranilic acid with an amide or a thioamide. While newer methods have been developed, the operational simplicity and ready availability of starting materials make the Niementowski reaction a highly valuable and practical tool, particularly for creating specific substitution patterns like the this compound scaffold.

Core Principles of the Niementowski Synthesis

General Reaction and Mechanism

The Niementowski reaction is fundamentally a cyclocondensation process. In the context of our target molecule, the reaction proceeds between 5-bromoanthranilic acid and an acetamide source. The reaction is typically performed at high temperatures (130-220 °C), often without a solvent (neat) or in a high-boiling solvent.

The mechanism, while subject to some debate depending on the exact reactants and conditions, is generally understood to proceed through three key stages:

-

N-Acylation: The reaction initiates with the acylation of the amino group of 5-bromoanthranilic acid by acetamide (or acetic anhydride/acetic acid which can be used as reactants or formed in situ). This forms an intermediate N-acetyl-5-bromoanthranilic acid.

-

Amidation & Cyclization: The N-acetylated intermediate then reacts with a second molecule of ammonia (often generated from the decomposition of the amide reactant at high temperatures) at its carboxylic acid moiety. This forms an N-acetylanthranilamide intermediate, which subsequently undergoes intramolecular cyclization. The amino group of the amide attacks the acetyl carbonyl carbon, leading to a tetrahedral intermediate.

-

Dehydration: The cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable aromatic quinazolinone ring system. If the reaction is carried out with N-acetylanthranilamide directly, the initial acylation step is bypassed. The final product, 6-bromo-2,4-dihydroxyquinazoline, then needs to be converted to the target this compound in subsequent steps, though variations of the Niementowski reaction can lead more directly to the desired product.

A more direct route to a 4-quinazolinone involves the reaction of an anthranilic acid with a formamide derivative. For a 4-methylquinazoline, the classical Niementowski approach leads to a 4-oxoquinazoline (a quinazolinone). The conversion to the target 4-methylquinazoline often requires subsequent chemical modifications. However, for the purpose of this guide, we will focus on the formation of the core quinazolinone structure via the established Niementowski pathway.

Caption: Fig. 1: Proposed Niementowski Reaction Mechanism

Critical Parameters and Optimization

-

Temperature: This is arguably the most critical factor. The cyclization and dehydration steps require significant thermal energy, with temperatures typically ranging from 180-220 °C. Insufficient temperature leads to incomplete reaction and recovery of starting material or intermediates, while excessive temperature can cause decomposition and charring, reducing the yield and complicating purification.

-

Reaction Time: Typical reaction times range from 2 to 6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Reactant Stoichiometry: An excess of the amide or acid anhydride is often used to drive the reaction to completion and to act as a solvent in neat reaction conditions.

-

Catalysts: While many Niementowski syntheses are performed thermally without a catalyst, acidic catalysts like polyphosphoric acid (PPA) or Lewis acids can sometimes be employed to facilitate cyclization at lower temperatures. However, this can also lead to undesired side reactions.

Experimental Synthesis of a 6-Bromo-4-methylquinazolinone Derivative

This section provides a representative protocol for the synthesis of 6-bromo-2,4-dimethylquinazoline, a close analog of the target structure, which illustrates the practical application of the Niementowski principles. The synthesis proceeds in two stages: the Niementowski cyclization followed by a functionalization step.

Workflow Overview

An In-depth Technical Guide to 6-Bromo-4-methylquinazoline: Chemical Properties and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-methylquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including those with anticancer properties. The presence of a bromine atom and a methyl group on the quinazoline core of this compound offers versatile opportunities for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and a detailed analysis of the structural elucidation of this compound based on established spectroscopic techniques.

Chemical Properties

This compound is characterized by the molecular formula C₉H₇BrN₂ and a molecular weight of approximately 223.07 g/mol [1]. The presence of the bromine atom at the 6-position and the methyl group at the 4-position significantly influences its chemical reactivity and physical properties. The bromine atom serves as a useful handle for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | PubChem[1] |

| Molecular Weight | 223.07 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 69674-27-7 | PubChem[1] |

| Monoisotopic Mass | 221.97926 Da | PubChem[1] |

| Topological Polar Surface Area | 25.8 Ų | PubChem[1] |

| XLogP3-AA | 2.6 | PubChem[1] |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is a modification of the widely used Niementowski quinazoline synthesis[2][3]. This approach involves the cyclization of an appropriately substituted anthranilic acid derivative with an amide. For the synthesis of this compound, a suitable starting material would be 2-acetylamino-5-bromobenzoic acid, which can be cyclized using formamide. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the Niementowski reaction[4][5].

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Acetylamino-5-bromobenzoic acid

-

To a solution of 2-amino-5-bromobenzoic acid in a suitable solvent (e.g., glacial acetic acid), add acetic anhydride.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-acetylamino-5-bromobenzoic acid.

Step 2: Synthesis of this compound

-

In a microwave reactor vessel, combine 2-acetylamino-5-bromobenzoic acid and an excess of formamide.

-

Irradiate the mixture with microwaves at a set temperature and for a specific duration. The optimization of these parameters is crucial for maximizing the yield.

-

After the reaction is complete, cool the mixture and add water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Structural Elucidation

The definitive identification and structural confirmation of this compound are achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are predicted based on the analysis of similar bromo-quinazoline derivatives[6].

| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~9.2 | s | - |

| H-5 | ~8.2 | d | ~2.0 |

| H-7 | ~7.9 | dd | ~8.8, 2.0 |

| H-8 | ~7.7 | d | ~8.8 |

| -CH₃ (at C-4) | ~2.8 | s | - |

Note: These are predicted values and may vary in an actual experimental spectrum.

The ¹³C NMR spectrum will provide information about the number and chemical environment of the carbon atoms in the molecule. The predicted chemical shifts are based on data from related quinazoline structures and general principles of ¹³C NMR spectroscopy[7][8][9].

| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-4 | ~165 |

| C-4a | ~150 |

| C-5 | ~128 |

| C-6 | ~120 |

| C-7 | ~138 |

| C-8 | ~125 |

| C-8a | ~148 |

| -CH₃ (at C-4) | ~22 |

Note: These are predicted values and may vary in an actual experimental spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio)[10].

-

Expected Molecular Ion (M⁺): m/z ≈ 222 and 224 (in a ~1:1 ratio).

-

Expected Monoisotopic Mass: 221.97926 Da[1].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds, as well as the C-Br bond[11].

| Predicted Wavenumber (cm⁻¹) | Interpretation |

| 3100-3000 | Aromatic C-H stretching |

| 1620-1580 | C=N stretching (quinazoline ring) |

| 1550-1450 | Aromatic C=C stretching |

| ~1400 | C-H bending (methyl group) |

| 850-800 | C-H out-of-plane bending (aromatic) |

| 600-500 | C-Br stretching |

Note: These are predicted values and may vary in an actual experimental spectrum.

Workflow for Structural Elucidation

Caption: General workflow for the synthesis and structural elucidation.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and materials science. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic strategy based on the Niementowski reaction, and a detailed approach to its structural elucidation using modern spectroscopic techniques. The predicted spectral data serves as a useful reference for researchers working with this compound. The combination of a versatile synthetic handle (the bromine atom) and the privileged quinazoline scaffold makes this compound a promising starting point for the development of novel and impactful chemical entities.

References

- 1. This compound | C9H7BrN2 | CID 53427707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Niementowski Quinazoline Synthesis [drugfuture.com]

- 3. Niementowski_quinazoline_synthesis [chemeurope.com]

- 4. benchchem.com [benchchem.com]

- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. spectrabase.com [spectrabase.com]

- 9. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 10. benchchem.com [benchchem.com]

- 11. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-4-methylquinazoline

Introduction

For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a foundational requirement for advancing discovery programs. Quinazoline derivatives, in particular, represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth technical overview of the spectroscopic characterization of 6-Bromo-4-methylquinazoline (CAS: 69674-27-7), a key intermediate in synthetic chemistry.

While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, this document serves as an expert guide to the expected spectroscopic profile. By combining foundational principles of spectroscopic analysis with data from closely related analogs, we will provide a robust framework for its identification. This guide will detail the theoretical underpinnings, predictive data, and rigorous, field-proven protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR), and Mass Spectrometry (MS) analysis.

Compound Profile:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₇BrN₂

-

Molecular Weight: 223.07 g/mol

-

Monoisotopic Mass: 221.97926 Da

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Expertise & Causality: Experimental Design

The choice of experimental parameters is critical for acquiring high-quality, interpretable NMR data.

-

Solvent Selection: A deuterated solvent that fully dissolves the sample is required. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) for spectral referencing. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

-

Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is strongly recommended. Higher field strengths increase chemical shift dispersion, which is crucial for resolving complex spin systems and overlapping signals often found in aromatic heterocycles.

-

2D NMR for Unambiguous Assignment: While 1D spectra provide primary information, complex aromatic systems benefit from 2D NMR experiments. A Heteronuclear Single Quantum Coherence (HSQC) experiment is invaluable for correlating each proton directly to the carbon it is attached to, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals 2- and 3-bond correlations, allowing for the complete assembly of the molecular puzzle.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the four aromatic protons and the three methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine atom, and the electron-donating nature of the methyl group.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 9.1 | Singlet | 1H | H-2 | The proton at C-2 is adjacent to two electronegative nitrogen atoms, causing a significant downfield shift. |

| ~ 8.2 | Doublet (d) | 1H | H-5 | H-5 is ortho to the bromine atom and part of the benzene ring, expected to be downfield. |

| ~ 8.0 | Doublet of Doublets (dd) | 1H | H-7 | H-7 is coupled to both H-5 and H-8, leading to a doublet of doublets splitting pattern. |

| ~ 7.8 | Doublet (d) | 1H | H-8 | H-8 is part of the benzene portion of the ring system. |

| ~ 2.8 | Singlet | 3H | -CH₃ | The methyl group protons are a singlet and are shifted downfield due to attachment to the aromatic system. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in the molecule, as there is no molecular symmetry.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 165 | C-4 | Quaternary carbon attached to the methyl group and nitrogen. |

| ~ 158 | C-2 | Carbon situated between two nitrogen atoms, significantly deshielded. |

| ~ 150 | C-8a | Quaternary carbon at the ring fusion. |

| ~ 138 | C-7 | Aromatic CH carbon. |

| ~ 130 | C-5 | Aromatic CH carbon, deshielded by the adjacent bromine. |

| ~ 128 | C-4a | Quaternary carbon at the ring fusion. |

| ~ 125 | C-8 | Aromatic CH carbon. |

| ~ 122 | C-6 | Carbon directly attached to bromine, its signal will be attenuated but shifted downfield. |

| ~ 22 | -CH₃ | Methyl carbon, appearing in the typical aliphatic region. |

Experimental Protocol: NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound for ¹H NMR (or 40-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube. If any solid particles are visible, filter the solution through a small cotton or glass wool plug in a pipette.

-

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and signal resolution.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse sequence.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to 0-220 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, with a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

The Emergent Therapeutic Promise of Quinazoline Scaffolds: A Technical Guide for Drug Discovery

Foreword: The Quinazoline Core - A Privileged Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents is a perpetual endeavor in biomedical science. Within the vast landscape of heterocyclic chemistry, the quinazoline scaffold has unequivocally established itself as a "privileged structure." Its bicyclic framework, a fusion of a benzene and a pyrimidine ring, offers a unique combination of rigidity and modularity, making it an ideal template for the design of potent and selective modulators of various biological targets. From the first FDA-approved quinazoline-based drugs to the cutting-edge research of today, this versatile core continues to empower the development of next-generation therapeutics against a spectrum of human diseases.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It eschews a rigid, templated format in favor of a logically flowing narrative that mirrors the drug discovery process itself—from conceptualization and synthesis to comprehensive biological evaluation and mechanistic elucidation. Herein, we delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale that underpins them, ensuring a self-validating system of inquiry. Every claim is substantiated by authoritative sources, fostering a foundation of trust and scientific integrity.

I. Architectural Blueprint: The Synthesis of Novel Quinazoline Scaffolds

The biological potential of any quinazoline derivative is intrinsically linked to its chemical architecture. The ability to strategically introduce a diverse array of substituents at various positions of the quinazoline ring is paramount for tuning its pharmacological properties. While numerous synthetic routes exist, we will focus on a robust and widely applicable method for the synthesis of 2,4-disubstituted quinazolines, a class that has yielded numerous clinically relevant molecules.[1]

Detailed Protocol: Synthesis of 2,4-Disubstituted Quinazoline Derivatives

This protocol outlines a reliable three-step synthesis starting from readily available 2-aminobenzonitriles.

Step 1: Synthesis of 2-Amino-N'-arylbenzimidamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous toluene.

-

Reagent Addition: Add the desired aniline (1.1 eq) to the solution.

-

Initiation: Slowly add trimethylaluminum (2.0 M in toluene, 2.0 eq) to the reaction mixture at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-N'-arylbenzimidamide.

Step 2: Cyclization to 4-Amino-2-arylquinazoline

-

Reaction Setup: Dissolve the 2-amino-N'-arylbenzimidamide (1.0 eq) from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Progression: Heat the reaction mixture to 120-140 °C.

-

Monitoring: Monitor the cyclization by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the 4-amino-2-arylquinazoline.

Step 3: Further Functionalization at Position 4 (Optional)

The 4-amino group can be further modified. For instance, a chloro-substituent can be introduced, which can then be displaced by various nucleophiles.

-

Chlorination: Treat the 4-amino-2-arylquinazoline with phosphorus oxychloride (POCl₃) to yield the 4-chloro-2-arylquinazoline intermediate.

-

Nucleophilic Substitution: React the 4-chloro derivative with a variety of amines, alcohols, or thiols to introduce diverse functionalities at the 4-position.

II. Unveiling the Anticancer Potential: A Multi-pronged Approach

The anticancer activity of quinazoline derivatives is the most extensively studied aspect of their biological profile.[2] Numerous quinazoline-based drugs, such as gefitinib and erlotinib, are established therapies for various cancers.[3] Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the disruption of cellular machinery essential for proliferation.

A. Targeting Receptor Tyrosine Kinases: The EGFR Inhibition Paradigm

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[3] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. Quinazoline-based molecules have been exceptionally successful as EGFR inhibitors.[3][4][5][6]

This protocol describes a competitive binding assay to determine the affinity of a test compound for the EGFR kinase domain.

-

Reagent Preparation: Prepare serial dilutions of the novel quinazoline scaffold. Prepare solutions of Eu-anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and the EGFR kinase.

-

Assay Plate Preparation: Add the prepared reagents and test compounds to a low-volume 384-well plate.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: Calculate the emission ratio and plot the results against the concentration of the test compound to determine the IC₅₀ value.

B. Disrupting the Cytoskeleton: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing a central role in cell division, motility, and intracellular transport.[7] Compounds that interfere with tubulin polymerization are potent anticancer agents. A growing body of evidence highlights the potential of quinazoline derivatives as tubulin polymerization inhibitors.[7][8][9]

This protocol measures the effect of a test compound on the polymerization of purified tubulin in vitro.[8][10][11]

-

Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer. Prepare serial dilutions of the quinazoline test compound.

-

Reaction Mixture: In a 96-well plate, combine the tubulin solution, GTP, and the test compound.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37 °C.

-

Data Acquisition: Measure the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.

-

Data Analysis: Plot the absorbance versus time. The inhibitory effect of the compound can be quantified by comparing the polymerization rate and the final extent of polymerization to a vehicle control.

C. Modulating Key Signaling Cascades: The PI3K/Akt/mTOR and NF-κB Pathways

The PI3K/Akt/mTOR and NF-κB signaling pathways are critical regulators of cell growth, proliferation, survival, and inflammation.[12] Their dysregulation is a common feature in cancer. Several quinazoline derivatives have been shown to modulate these pathways, highlighting another avenue for their anticancer activity.[12][13][14][15]

This protocol details the detection of key phosphorylated proteins in the PI3K/Akt/mTOR pathway in response to treatment with a quinazoline derivative.[13][16][17]

-

Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Treat the cells with various concentrations of the quinazoline compound for a specified time.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of Akt, mTOR, and S6K.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the change in phosphorylation status of the target proteins.

D. Inducing Programmed Cell Death: Apoptosis Assays

A hallmark of effective anticancer agents is their ability to induce apoptosis in cancer cells. The Annexin V-FITC assay is a widely used method to detect early-stage apoptosis.[18][19][20][21][22]

-

Cell Treatment: Treat cancer cells with the quinazoline compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

III. Combating Microbial Threats: The Antimicrobial Potential of Quinazolines

The rise of antimicrobial resistance is a global health crisis. Quinazoline derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[20][21][23][24][25]

Experimental Workflow: Evaluating Antimicrobial Activity

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.[15][25]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilutions: Prepare two-fold serial dilutions of the quinazoline compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Quelling Inflammation: The Anti-inflammatory Promise

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and some cancers. Quinazoline derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of pathways like NF-κB.[11]

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.

-

Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions.

-

Compound Administration: Administer the quinazoline compound or vehicle orally or intraperitoneally.

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

V. Predictive Power: In Silico ADMET Analysis

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of lead compounds. In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction tools can provide valuable insights into the drug-likeness of a molecule, helping to prioritize candidates for further development.[12][23]

Key ADMET Parameters to Evaluate:

-

Absorption: Prediction of human intestinal absorption (HIA) and Caco-2 cell permeability.

-

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

-

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

-

Excretion: Prediction of renal clearance.

-

Toxicity: Prediction of potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.

VI. Structure-Activity Relationship (SAR) and Data Synthesis

The systematic modification of the quinazoline scaffold and the subsequent evaluation of the biological activity of the resulting analogs allow for the elucidation of the structure-activity relationship (SAR). This is a critical step in optimizing lead compounds.

Table 1: Anticancer Activity of Representative Quinazoline Derivatives

| Compound ID | Substitution Pattern | Target/Mechanism | Cell Line | IC₅₀/GI₅₀ (µM) | Reference |

| Gefitinib | 4-Anilinoquinazoline | EGFR Inhibitor | A549 | 0.015 | |

| Erlotinib | 4-Anilinoquinazoline | EGFR Inhibitor | NCI-H1975 | 0.009 | |

| Compound A | 2-Aryl-4-amino | Tubulin Polymerization Inhibitor | MCF-7 | 0.082 | |

| Compound B | 2,4-Disubstituted | PI3K/HDAC Dual Inhibitor | HCT116 | 0.0025 | [24] |

| Compound C | Quinazolinone-sulfonamide | VEGFR-2 Inhibitor | A549 | 12.3 | [24] |

Table 2: Antimicrobial Activity of Representative Quinazoline Derivatives

| Compound ID | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |

| Compound D | 2-Thio-quinazolinone | S. aureus | 2 | [7] |

| Compound E | 2,3-Disubstituted quinazolinone | E. coli | 8 | [7] |

| Compound F | 4-Aminoquinazoline | C. albicans | 4 | [23] |

| Compound G | 2-Styrylquinazolin-4(3H)-one | B. subtilis | 1.56 |

VII. Conclusion and Future Perspectives

The quinazoline scaffold remains a vibrant and highly fruitful area of research in medicinal chemistry. Its proven track record, exemplified by numerous marketed drugs, and its continued emergence in the discovery of novel bioactive agents with diverse mechanisms of action, underscore its enduring importance. The synthetic accessibility and the potential for multi-target engagement offer exciting opportunities for the development of next-generation therapeutics. Future efforts will likely focus on the design of highly selective inhibitors, the exploration of novel biological targets, and the development of quinazoline-based compounds for combination therapies and for tackling drug resistance. The comprehensive, integrated approach to synthesis, biological evaluation, and mechanistic study outlined in this guide provides a robust framework for unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

- 1. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantifying NF-κB Activation by Flow Cytometry of IκBα Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. researchgate.net [researchgate.net]

- 12. bowdish.ca [bowdish.ca]

- 13. benchchem.com [benchchem.com]

- 14. Quantitative Analysis of NF-κB Transactivation Specificity Using a Yeast-Based Functional Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinazoline synthesis [organic-chemistry.org]

- 16. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Niementowski_quinazoline_synthesis [chemeurope.com]

- 25. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) | MDPI [mdpi.com]

6-Bromo-4-methylquinazoline: A Versatile Scaffold for the Synthesis of Novel Bioactive Molecules

A Technical Guide for Drug Development Professionals

Executive Summary: The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents, including several FDA-approved anticancer drugs.[1][2] This guide focuses on a specific, highly versatile derivative: 6-bromo-4-methylquinazoline. The strategic placement of a bromine atom at the C6 position and a methyl group at the C4 position provides chemists with two distinct and reactive handles for molecular elaboration. The C6-bromo group serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aromatic and aliphatic substituents.[3] Concurrently, the C4-methyl group is amenable to functionalization through C(sp³)-H activation, opening pathways to novel fused heterocyclic systems.[4] This dual reactivity makes this compound an exceptional starting material for building libraries of complex molecules aimed at diverse biological targets, most notably protein kinases involved in oncogenesis.[2][5] This document provides an in-depth analysis of its synthesis, reactivity, and application in the rational design of potent bioactive compounds.

Chapter 1: The Quinazoline Scaffold in Medicinal Chemistry

A Privileged Structure

The quinazoline framework, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone of modern drug discovery.[6] Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds allow it to effectively mimic the purine core of ATP, making it an ideal candidate for targeting the ATP-binding sites of enzymes, particularly protein kinases.[2] This inherent bioactivity has led to its classification as a "privileged structure," signifying its recurring presence in molecules with diverse pharmacological activities.

A Broad Spectrum of Pharmacological Activity

Quinazoline derivatives have been extensively investigated and have demonstrated a remarkable range of biological effects. These include potent anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antioxidant properties.[1][7][8] This versatility arises from the ease with which the quinazoline core can be substituted at various positions, allowing for the fine-tuning of its steric and electronic properties to achieve high affinity and selectivity for different biological targets.[6][8]

Clinical Significance: FDA-Approved Kinase Inhibitors

The most prominent success of the quinazoline scaffold lies in the field of oncology. Several 4-anilinoquinazoline derivatives have been developed as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in many cancers.[9] Notable examples include:

-

Gefitinib (Iressa®): The first selective EGFR inhibitor approved for the treatment of non-small cell lung cancer (NSCLC).[2]

-

Erlotinib (Tarceva®): Another first-generation EGFR inhibitor used in the treatment of NSCLC and pancreatic cancer.[2]

-

Lapatinib (Tykerb®): A dual inhibitor of both EGFR and HER2, approved for the treatment of HER2-positive breast cancer.[2]

These clinical successes underscore the profound therapeutic potential of the quinazoline scaffold and continue to inspire the development of next-generation inhibitors based on this core structure.

Chapter 2: Synthesis and Physicochemical Properties of this compound

Core Structure and Properties

This compound (CAS: 69674-27-7) is a crystalline solid at room temperature.[3][10] Its structure is characterized by the strategic placement of two key functional groups that serve as orthogonal handles for chemical modification.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | [10] |

| Molecular Weight | 223.07 g/mol | [10] |

| Monoisotopic Mass | 221.97926 Da | [11] |

| InChIKey | AQONPSNFIBNMQX-UHFFFAOYSA-N | [10] |

| Appearance | White to off-white solid | [3] |

Rationale for Key Substituents

The utility of this compound as a building block stems directly from its substituents:

-

6-Bromo Group: This halogen atom is an excellent electrophile for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][12] This provides a reliable and modular method for introducing diverse aryl, heteroaryl, alkyl, and amino moieties, which is fundamental for exploring structure-activity relationships (SAR).

-

4-Methyl Group: The C4-methyl group is not merely a passive substituent. Its protons are activated by the adjacent electron-withdrawing quinazoline ring system, making it a site for C(sp³)-H activation and functionalization.[4] This allows for the construction of novel, fused ring systems, such as pyrrolo[1,2-c]quinazolines, which exhibit their own unique biological activities.[4]

Synthetic Pathway

The synthesis of this compound is typically achieved via a cyclization reaction starting from an appropriately substituted aniline precursor. A common and effective method is the Niementowski quinazoline synthesis or variations thereof.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

CAUTION: This procedure should only be performed by trained chemists in a properly ventilated fume hood with appropriate personal protective equipment.

-

Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-5-bromoacetophenone (1.0 eq).

-

Reaction: Add an excess of formamide (e.g., 10-20 eq) to the flask.

-

Heating: Heat the reaction mixture to 180-190 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water or crushed ice.

-

Isolation: A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water to remove residual formamide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Justification of Method: This one-pot cyclization is efficient and utilizes readily available starting materials. Formamide serves as both the reactant, providing the missing carbon and nitrogen atoms for the pyrimidine ring, and the solvent. The high temperature is necessary to drive the condensation and subsequent dehydration to form the aromatic quinazoline ring system.

Chapter 3: Reactivity and Derivatization Strategies

The power of this compound lies in its capacity for selective, position-specific functionalization.

Caption: Key derivatization pathways for this compound.

Palladium-Catalyzed Cross-Coupling at the C6 Position

The C6-bromo group is the primary site for building molecular complexity.

Protocol: Suzuki-Miyaura Cross-Coupling

-

Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol/water.

-

Reaction: Heat the mixture to reflux (80-100 °C) for 2-12 hours, monitoring by TLC.

-

Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography to yield the 6-aryl-4-methylquinazoline product.

Justification of Method: The Suzuki coupling is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, making it ideal for generating large chemical libraries for screening.

Chapter 4: Case Study: Design of EGFR Kinase Inhibitors

A primary application of quinazoline scaffolds is the development of EGFR inhibitors for cancer therapy.[5][13] The this compound core can be elaborated to mimic the binding mode of known inhibitors like Gefitinib.

Design Strategy

The established pharmacophore for EGFR inhibition involves a 4-anilinoquinazoline core, where the quinazoline N1 atom forms a critical hydrogen bond with a backbone methionine residue (Met793) in the EGFR hinge region. The aniline substituent projects into a hydrophobic pocket, and substitutions at the 6- and 7-positions can enhance binding affinity and modulate solubility.

Caption: Simplified EGFR signaling and mechanism of quinazoline inhibition.

Synthesis and Biological Activity

Starting from this compound, a potent inhibitor can be synthesized. First, the 4-methyl group is converted to a 4-chloro group, a more versatile precursor for nucleophilic substitution. This is followed by a nucleophilic aromatic substitution (SₙAr) with a substituted aniline. Finally, a Suzuki coupling at the C6-bromo position introduces further diversity.

A recent study detailed the synthesis of 6-bromo quinazoline derivatives and evaluated their cytotoxic activity.[5] One compound, 8a , featuring a thiol group linked via an aliphatic chain, demonstrated potent activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.[5]

| Compound | Target Cell Line | IC₅₀ (µM) | Reference Drug (Erlotinib) IC₅₀ (µM) |

| 8a | MCF-7 | 15.85 ± 3.32 | > 50 |

| 8a | SW480 | 17.85 ± 0.92 | 20.14 ± 1.15 |

Data synthesized from Emami et al., 2024.[5]

The results show that derivative 8a was significantly more potent than the FDA-approved drug Erlotinib against the MCF-7 cell line, highlighting the potential for discovering novel and highly effective anticancer agents through the derivatization of the 6-bromo-quinazoline scaffold.[5]

Chapter 5: Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers dual points for molecular diversification. Its utility in constructing libraries of kinase inhibitors has been clearly demonstrated, but its potential extends far beyond this single target class. Future research should focus on:

-

Exploring Novel C4-Methyl Chemistry: Developing new methodologies for C-H activation to access a wider range of fused heterocyclic systems.

-

Multi-Target Drug Design: Using the orthogonal reactivity to build molecules that can simultaneously modulate multiple biological targets, a promising strategy for complex diseases like cancer.[8]

-

Application in Other Therapeutic Areas: Systematically screening libraries derived from this scaffold against targets relevant to inflammatory, infectious, and neurodegenerative diseases.

The combination of a proven "privileged" core with two versatile, reactive handles ensures that this compound will remain a valuable and highly utilized building block in the ongoing quest for novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 8. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C9H7BrN2 | CID 53427707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PubChemLite - this compound (C9H7BrN2) [pubchemlite.lcsb.uni.lu]

- 12. This compound | 69674-27-7 | Benchchem [benchchem.com]

- 13. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Halogenated Quinazoline Compounds: An In-depth Technical Guide

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structural status and broad spectrum of pharmacological activities.[1][2] The strategic incorporation of halogens into the quinazoline nucleus has emerged as a powerful tool for modulating the physicochemical properties and biological efficacy of these compounds, leading to the development of potent therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of new halogenated quinazoline compounds, designed for researchers, scientists, and drug development professionals. We will explore the rationale behind halogenation, delve into key synthetic methodologies with detailed protocols, and analyze the intricate structure-activity relationships (SAR) that govern their biological effects, with a particular focus on anticancer, antimicrobial, and anti-inflammatory applications.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

Quinazoline and its derivatives are nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse and potent biological activities.[2] These activities span a wide therapeutic spectrum, including anticancer, anti-inflammatory, antibacterial, analgesic, antiviral, and anticonvulsant properties.[3][4][5][6] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. Several quinazoline-based drugs have received regulatory approval and are currently in clinical use, validating the therapeutic potential of this scaffold.[6]

The rationale for the continued exploration of quinazoline derivatives lies in their ability to interact with a multitude of biological targets with high affinity and selectivity. A notable example is their role as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy.[7][8]

The Strategic Role of Halogenation in Modulating Bioactivity

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound. The introduction of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties in several ways:

-

Lipophilicity and Membrane Permeability: Halogens, particularly chlorine and bromine, increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.

-

Metabolic Stability: The presence of a halogen atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of the drug.

-

Binding Affinity and Selectivity: Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, with biological targets. These interactions can significantly enhance the binding affinity and selectivity of the compound for its target.[9]

-

Conformational Control: The steric bulk of halogen atoms can influence the preferred conformation of a molecule, locking it into a bioactive conformation that is more favorable for target binding.

The choice of halogen and its position on the quinazoline ring are critical for achieving the desired therapeutic effect, and this is a central theme in the structure-activity relationship (SAR) studies of these compounds.[4][10]

Synthetic Strategies for Halogenated Quinazolines

The synthesis of halogenated quinazolines can be broadly categorized into two approaches: the use of halogenated starting materials or the direct halogenation of a pre-formed quinazoline ring.

Synthesis from Halogenated Precursors: The Niementowski Reaction

A cornerstone in the synthesis of quinazolin-4(3H)-ones is the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide at elevated temperatures.[1][2][11][12][13] To synthesize halogenated quinazolinones, a halogen-substituted anthranilic acid is typically employed.

The reaction is believed to proceed through the initial formation of an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final quinazolinone product.[1]

Caption: Mechanism of the Niementowski Quinazoline Synthesis.

This protocol describes the synthesis of a key intermediate, 6-bromo-4(3H)-quinazolinone, from 5-bromoanthranilic acid.[14][15][16]

Materials:

-

5-Bromoanthranilic acid

-

Formamide

-

Reaction vessel with reflux condenser

-

Heating mantle

Procedure:

-

A mixture of 5-bromoanthranilic acid and an excess of formamide is placed in a reaction vessel.

-

The mixture is heated to reflux (typically 130-150°C) for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with water, and dried to yield 6-bromo-4(3H)-quinazolinone.

Direct Halogenation of the Quinazoline Core

Direct halogenation offers a more convergent approach where the quinazoline scaffold is first synthesized and then halogenated at a specific position. This strategy is particularly useful for introducing halogens at positions that are not readily accessible through halogenated starting materials.

Modern synthetic methods, such as palladium-catalyzed C-H activation, have enabled the highly regioselective halogenation of quinazolines.[17][18][19] This method is particularly effective for the ortho-halogenation of 2-arylquinazolines.

Caption: Palladium-Catalyzed Ortho-Halogenation of 2-Arylquinazolines.

This protocol provides a general guideline for the ortho-bromination of a 2-phenylquinazoline substrate.[17]

Materials:

-

2-Phenylquinazoline

-

N-Bromosuccinimide (NBS)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Dimethylformamide (DMF)

-

Nitrogen gas

-

Reaction vessel with a magnetic stirrer and heating capabilities

Procedure:

-

To a dry reaction vessel, add the 2-phenylquinazoline (1.0 mmol), NBS (1.2 mmol), and Pd(OAc)₂ (5 mol%).

-

Purge the vessel with nitrogen gas.

-

Add dry DMF (5 mL) to the vessel.

-

Heat the reaction mixture to 90-100°C and stir for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the ortho-brominated product.

Synthesis of Key Halogenated Intermediates: 2,4-Dichloroquinazoline

2,4-Dichloroquinazoline is a versatile intermediate for the synthesis of a wide range of 2,4-disubstituted quinazoline derivatives. It is typically synthesized from 2,4(1H,3H)-quinazolinedione.[20][21][22][23]

Materials:

-

2,4(1H,3H)-Quinazolinedione

-

Phosphorus oxychloride (POCl₃)

-

Reaction vessel with reflux condenser

-

Heating mantle

Procedure:

-

2,4(1H,3H)-Quinazolinedione is suspended in an excess of phosphorus oxychloride (POCl₃).

-

The mixture is heated to reflux for several hours.

-

After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured into a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2,4-dichloroquinazoline.

Structure-Activity Relationship (SAR) of Halogenated Quinazolines

The biological activity of halogenated quinazolines is highly dependent on the nature of the halogen, its position on the quinazoline ring, and the other substituents present in the molecule.

Anticancer Activity

Halogenated quinazolines have shown significant promise as anticancer agents, particularly as inhibitors of EGFR tyrosine kinase.[7][8][10][24][25][26][27]

-

Position 6 and 7: Halogen substitution at the 6- and 7-positions of the quinazoline ring is a common feature in many potent EGFR inhibitors. For instance, the presence of a chlorine or bromine atom at these positions can enhance the binding affinity to the ATP-binding pocket of the EGFR kinase domain.

-

Anilino Moiety: In 4-anilinoquinazoline derivatives, halogen substitution on the aniline ring plays a crucial role in modulating activity. A chlorine or bromine atom at the 3'-position of the aniline ring has been shown to significantly increase the inhibitory potency against EGFR.[9]

-

Fluorine Substitution: The introduction of fluorine atoms can lead to improved metabolic stability and bioavailability. Fluorinated quinazolines have demonstrated potent anticancer activity.[10][28][29]

| Compound | Halogen and Position | Biological Target | Reported Activity | Reference |

| Gefitinib | Chlorine at 3'-anilino | EGFR | Approved drug for non-small cell lung cancer | [7] |

| Erlotinib | EGFR | Approved drug for non-small cell lung cancer | [8] | |

| Lapatinib | Chlorine at 3'-anilino, Fluorine on benzyl | EGFR, HER2 | Approved drug for breast cancer | [27] |

| Compound 16 | 2-chloro | Tubulin Polymerization | Potent anticancer activity in the low micromolar range | [10] |

| Compound 45 | 6-fluoro | Not specified | Substantial anticancer activity in the micromolar range | [10] |

Antimicrobial Activity

Halogenated quinazolines also exhibit significant antibacterial and antifungal properties.[3][6][30][31][32][33][34][35][36]

-

Position 6 and 8: The presence of halogens, such as bromine or iodine, at the 6- and 8-positions has been associated with enhanced antimicrobial activity.[34]

-

Position 2: Substitution at the 2-position with halogen-containing moieties can also lead to potent antimicrobial agents. For example, 2-chloromethyl quinazoline derivatives have been synthesized and shown to possess favorable antimicrobial activity.[30]

| Compound | Halogen and Position | Microorganism | Reported Activity | Reference |

| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Iodine at 6 and 8 | Various bacteria | Significant antibacterial activity | [34] |